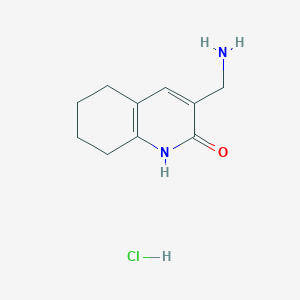
3-(氨甲基)-5,6,7,8-四氢喹啉-2-醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride is a chemical compound that belongs to the class of quinoline derivatives
科学研究应用
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced composites.
作用机制
Target of Action
It is structurally similar to 3-aminomethylphenylboronic acid , which is known to inhibit Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis .
Mode of Action
Based on its structural similarity to 3-aminomethylphenylboronic acid, it might inhibit leurs, thereby affecting protein synthesis . The inhibition of LeuRS could potentially lead to the disruption of protein synthesis, affecting the growth and survival of the bacteria .
Biochemical Pathways
The inhibition of leurs would affect the protein synthesis pathway . This could lead to downstream effects such as disruption of cellular functions and processes that rely on these proteins.
Result of Action
Based on its potential inhibition of leurs, it could disrupt protein synthesis, leading to impaired growth and survival of the bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and cyclohexanone.
Cyclization: The initial step involves the cyclization of 2-aminobenzylamine with cyclohexanone under acidic conditions to form the tetrahydroquinoline core.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 2-position of the tetrahydroquinoline ring. This can be achieved through various methods, including oxidation reactions.
Aminomethylation: The final step involves the introduction of an aminomethyl group at the 3-position. This can be achieved through a Mannich reaction using formaldehyde and a secondary amine.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 2-Aminomethyl-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
- 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-4-ol hydrochloride
- 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-one hydrochloride
Uniqueness
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
属性
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBJRQAHIUTZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2399642.png)
![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
![2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B2399653.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)
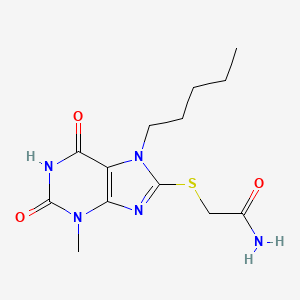
![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide](/img/structure/B2399658.png)
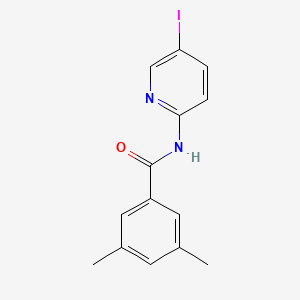
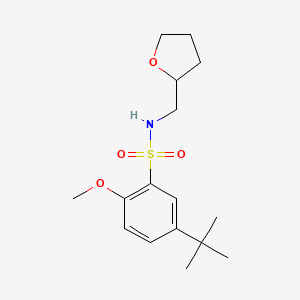
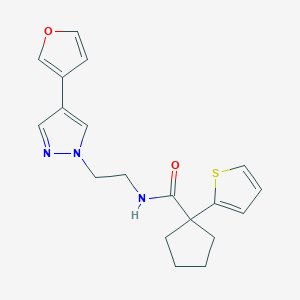
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/new.no-structure.jpg)
